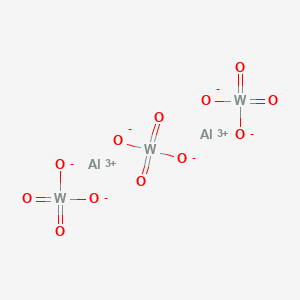
Aluminum tungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum tungstate is an inorganic compound with the chemical formula ( \text{Al}_2(\text{WO}_4)_3 ). It is a member of the tungstate family, which includes various metal tungstates known for their interesting structural and photoluminescence properties. This compound is notable for its unique combination of aluminum and tungsten, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum tungstate can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. One common method involves the reaction of aluminum nitrate and sodium tungstate in an aqueous solution, followed by precipitation and calcination at high temperatures. The reaction conditions typically include:
Temperature: 600-800°C
Duration: Several hours
Atmosphere: Often performed in an inert or reducing atmosphere to prevent oxidation
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-state reactions or hydrothermal methods. These processes are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum tungstate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and tungsten oxide.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions may involve the replacement of tungsten with other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Hydrogen, carbon monoxide
Substitution Reagents: Metal salts such as iron chloride or copper sulfate
Major Products Formed
Oxidation: Aluminum oxide (( \text{Al}_2\text{O}_3 )), tungsten oxide (( \text{WO}_3 ))
Reduction: Lower oxidation state tungsten compounds
Substitution: Mixed metal tungstates
Applications De Recherche Scientifique
Aluminum tungstate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-microbial effects.
Industry: Utilized in the production of advanced materials, such as ceramics and composites, due to its high thermal stability and unique electronic properties.
Mécanisme D'action
The mechanism of action of aluminum tungstate involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a catalyst by providing active sites for chemical reactions. The tungsten atoms in the compound can undergo redox reactions, facilitating the conversion of reactants to products. In biological applications, this compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium tungstate (( \text{BaWO}_4 ))
- Nickel tungstate (( \text{NiWO}_4 ))
- Bismuth tungstate (( \text{Bi}_2\text{WO}_6 ))
Comparison
Aluminum tungstate is unique among tungstates due to the presence of aluminum, which imparts specific properties such as higher thermal stability and unique electronic characteristics. Compared to barium tungstate, this compound has a different crystal structure and higher melting point. Nickel tungstate and bismuth tungstate have different electronic and magnetic properties, making them suitable for different applications.
Propriétés
Formule moléculaire |
Al2O12W3 |
|---|---|
Poids moléculaire |
797.5 g/mol |
Nom IUPAC |
dialuminum;dioxido(dioxo)tungsten |
InChI |
InChI=1S/2Al.12O.3W/q2*+3;;;;;;;6*-1;;; |
Clé InChI |
AYUPOFGSVXZECO-UHFFFAOYSA-N |
SMILES canonique |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


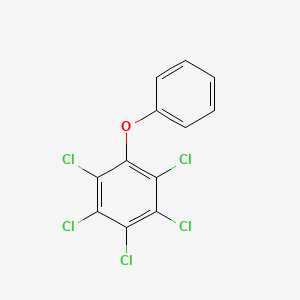

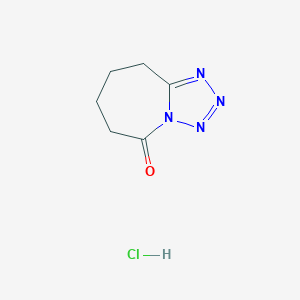
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
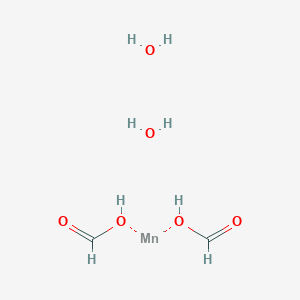
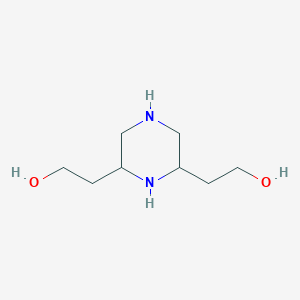
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)

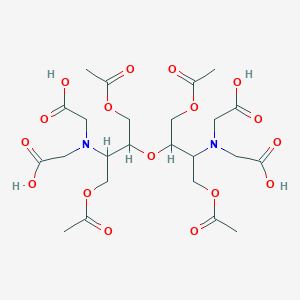
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
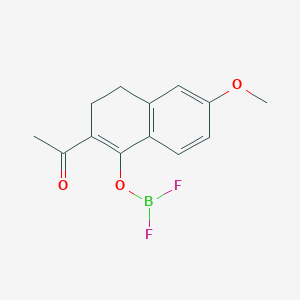
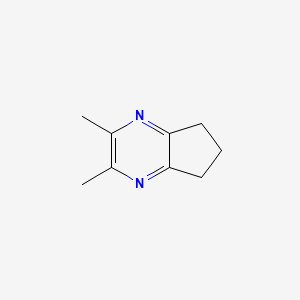
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
